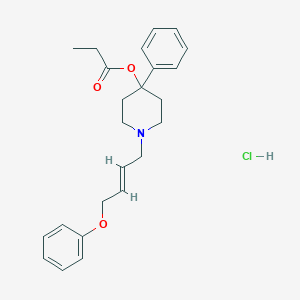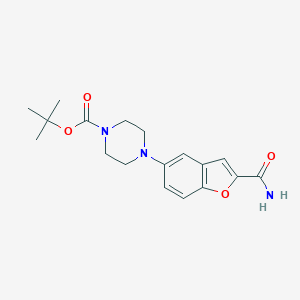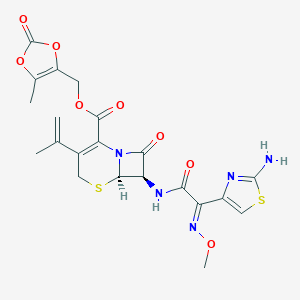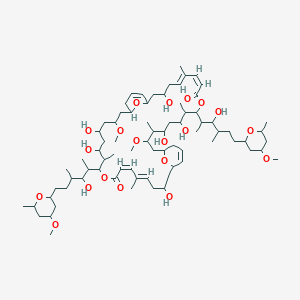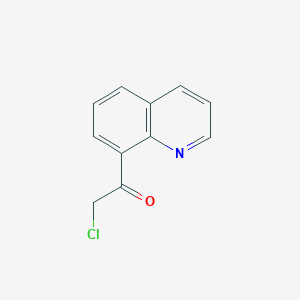
2-Chloro-1-(8-quinolinyl)ethanone
Vue d'ensemble
Description
2-Chloro-1-(8-quinolinyl)ethanone, also known as CQ, is a chemical compound that has been widely used in scientific research due to its unique properties. CQ is a synthetic molecule that is derived from quinoline and has a chloro group attached to it. It has been shown to have a variety of biological activities, including antimalarial, antitumor, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(8-quinolinyl)ethanone is not fully understood, but it has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. 2-Chloro-1-(8-quinolinyl)ethanone has also been shown to inhibit autophagy, a process that is involved in the degradation of cellular components. In addition, 2-Chloro-1-(8-quinolinyl)ethanone has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
2-Chloro-1-(8-quinolinyl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. 2-Chloro-1-(8-quinolinyl)ethanone has also been shown to inhibit autophagy, a process that is involved in the degradation of cellular components. In addition, 2-Chloro-1-(8-quinolinyl)ethanone has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-1-(8-quinolinyl)ethanone has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. 2-Chloro-1-(8-quinolinyl)ethanone is also relatively stable and can be stored for long periods of time. However, 2-Chloro-1-(8-quinolinyl)ethanone also has some limitations for lab experiments. It has been shown to have toxic effects on some cell types, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the use of 2-Chloro-1-(8-quinolinyl)ethanone in scientific research. 2-Chloro-1-(8-quinolinyl)ethanone has been shown to have antimalarial, antitumor, and anti-inflammatory effects, and further research is needed to fully understand its mechanism of action. 2-Chloro-1-(8-quinolinyl)ethanone has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy, and further research is needed to explore these applications. Additionally, 2-Chloro-1-(8-quinolinyl)ethanone has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease, and further research is needed to explore this potential.
Applications De Recherche Scientifique
2-Chloro-1-(8-quinolinyl)ethanone has been widely used in scientific research due to its unique properties. It has been shown to have antimalarial, antitumor, and anti-inflammatory effects. 2-Chloro-1-(8-quinolinyl)ethanone has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
Numéro CAS |
129486-81-3 |
|---|---|
Nom du produit |
2-Chloro-1-(8-quinolinyl)ethanone |
Formule moléculaire |
C11H8ClNO |
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
2-chloro-1-quinolin-8-ylethanone |
InChI |
InChI=1S/C11H8ClNO/c12-7-10(14)9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2 |
Clé InChI |
DQVZSJJKBMELPE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)C(=O)CCl)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)CCl)N=CC=C2 |
Synonymes |
Ethanone, 2-chloro-1-(8-quinolinyl)- |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

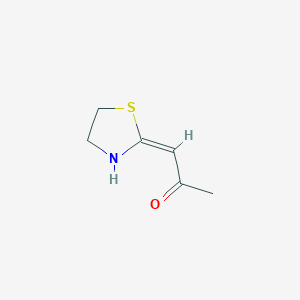

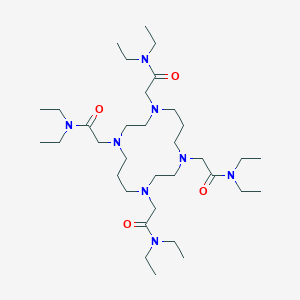
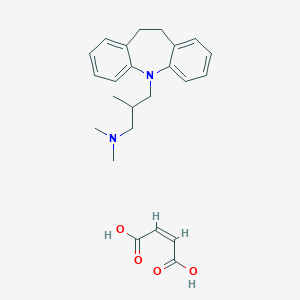
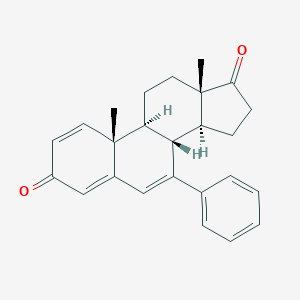
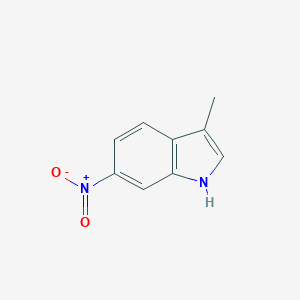
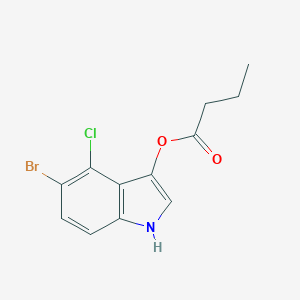

![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)
![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)
